![molecular formula C16H18Cl2N2O4S2 B4056867 N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B4056867.png)
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide
Descripción general
Descripción
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide is a sulfonamide compound characterized by the presence of both butylsulfamoyl and dichlorobenzenesulfonamide groups. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-(butylsulfamoyl)aniline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is the nucleophile.
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Reduced amine derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Aplicaciones Científicas De Investigación
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its antibacterial properties.
Biological Research: Used in studies involving sulfonamide interactions with biological targets.
Industrial Chemistry: Employed in the synthesis of more complex molecules and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-tert-butylsulfamoyl-phenyl)-acetamide
- N-(4-benzylsulfamoyl-phenyl)-acetamide
- N-(4-diethylsulfamoyl-phenyl)-acetamide
- N-(4-heptylsulfamoyl-phenyl)-acetamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide is unique due to the presence of both butylsulfamoyl and dichlorobenzenesulfonamide groups, which confer specific chemical properties and biological activities
Propiedades
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4S2/c1-2-3-10-19-25(21,22)14-7-5-13(6-8-14)20-26(23,24)16-11-12(17)4-9-15(16)18/h4-9,11,19-20H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZFEQORGMNQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4056787.png)
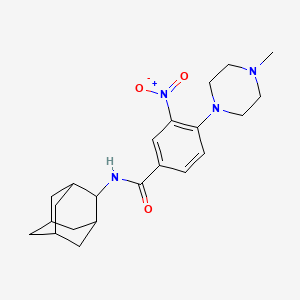
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide](/img/structure/B4056814.png)
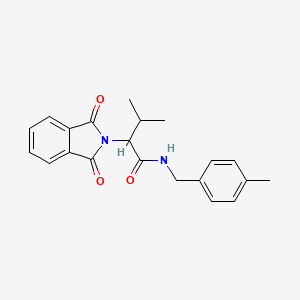
![2-acetylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4056825.png)
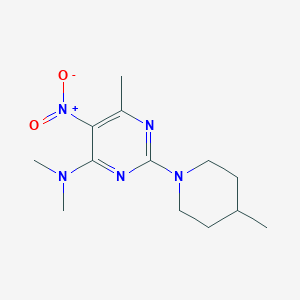
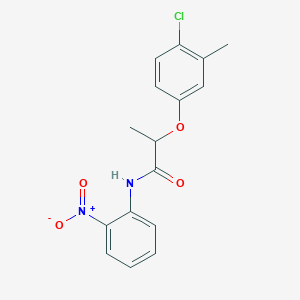
![Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate](/img/structure/B4056857.png)
![N-benzyl-4-[2-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4056866.png)
![N-(3,5-dimethylphenyl)-N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)malonamide](/img/structure/B4056870.png)
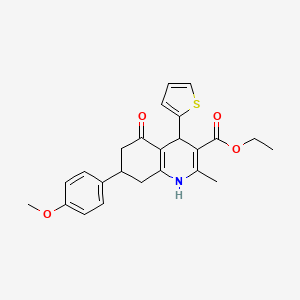
![6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B4056883.png)
![4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4056888.png)
![biphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4056896.png)
